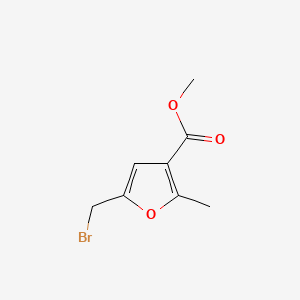
Methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a furan ring (a five-membered aromatic ring) with a methyl group (CH3) and a bromomethyl group (CH2Br) attached at specific positions.
- The compound’s systematic name indicates its structure: a methyl ester of 5-(bromomethyl)-2-methylfuran-3-carboxylic acid.
- It is used in various applications due to its unique structure and reactivity.
Methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate: is an organic compound with the chemical formula CHBrO.
Preparation Methods
- One synthetic route involves the reaction of 2-methylfuran with formaldehyde (methanal) in the presence of zinc bromide (ZnBr2).
- The reaction proceeds via the formation of the bromomethyl intermediate, which then reacts with methanol to yield the methyl ester.
- Industrial production methods may vary, but this general approach is commonly used.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the methyl group or the bromomethyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, alcohols) to modify the compound.
Common Reagents and Conditions: Reactions typically involve Lewis acids (such as ZnBr), nucleophiles, and solvents (e.g., methanol, chloroform).
Major Products: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the reactivity of furan derivatives and explore their biological activities.
Medicine: Investigations into potential drug candidates often involve similar heterocyclic compounds.
Industry: It may find applications in the development of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In drug discovery, researchers investigate its interactions with biological targets (e.g., enzymes, receptors) and relevant pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other furan derivatives, such as methyl furan carboxylates or bromomethyl-substituted furans.
Uniqueness: The combination of a methyl ester, bromomethyl group, and furan ring makes this compound distinctive.
List of Similar Compounds: Some related compounds include methyl 2-(bromomethyl)acrylate and methyl 5-bromo-2-(bromomethyl)benzoate.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may continue to emerge
Properties
Molecular Formula |
C8H9BrO3 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3 |
InChI Key |
SUVOKVQJZAZVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















